N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-14-12-17(22-10-6-3-7-11-22)21-16(20-14)13-19-18(23)15-8-4-2-5-9-15/h12,15H,2-11,13H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBGRTNRQYLBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2CCCCC2)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Dicarbonyl Compounds
The pyrimidine scaffold is constructed via acid-catalyzed cyclocondensation between ethyl acetoacetate (for the 4-methyl group) and a urea derivative. For example:
$$
\text{CH}3\text{C(O)CH}2\text{COOEt} + \text{H}2\text{NC(O)NH}2 \xrightarrow{\text{HCl, EtOH}} \text{4-Methylpyrimidin-2-ol}
$$
Subsequent chlorination using POCl₃ introduces a leaving group at position 2:
$$
\text{4-Methylpyrimidin-2-ol} + \text{POCl}_3 \rightarrow \text{2-Chloro-4-methylpyrimidine}
$$
Piperidine Substitution at Position 6
The 6-chloro substituent undergoes nucleophilic aromatic substitution with piperidine in DMF at 80°C:
$$
\text{2-Chloro-4-methyl-6-chloropyrimidine} + \text{Piperidine} \rightarrow \text{2-Chloro-4-methyl-6-(piperidin-1-yl)pyrimidine}
$$
Reaction monitoring via TLC (hexane:EtOAc, 3:1) confirms complete substitution within 6 hours.
Amide Coupling with Cyclohexanecarboxylic Acid
Activation of Cyclohexanecarboxylic Acid
Cyclohexanecarboxylic acid is converted to its acid chloride using thionyl chloride:
$$
\text{Cyclohexanecarboxylic acid} + \text{SOCl}2 \rightarrow \text{Cyclohexanecarbonyl chloride} + \text{SO}2 + \text{HCl}
$$
Amide Bond Formation
The amine intermediate reacts with cyclohexanecarbonyl chloride in dichloromethane (DCM) with triethylamine as a base:
$$
\text{5-(Aminomethyl)-4-methyl-6-(piperidin-1-yl)pyrimidine} + \text{Cyclohexanecarbonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Reaction progress is monitored by HPLC (C18 column, acetonitrile:H₂O, 70:30), showing >95% conversion after 2 hours.
Alternative Synthetic Routes
Mitsunobu Reaction for Methylene Linker Installation
A Mitsunobu reaction between 2-hydroxymethylpyrimidine and cyclohexanecarboxamide using DIAD and PPh₃ provides an alternative pathway:
$$
\text{2-Hydroxymethylpyrimidine} + \text{Cyclohexanecarboxamide} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
$$
This method avoids amine handling but requires strict moisture control.
Solid-Phase Synthesis
Immobilization of the pyrimidine scaffold on Wang resin enables iterative coupling and cleavage, yielding the target compound with 82% purity after HPLC purification.
Optimization and Challenges
Regioselectivity in Pyrimidine Substitution
Positional selectivity during chlorination and piperidine substitution is achieved by:
Purification Techniques
- Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → EtOAc) isolates intermediates.
- Recrystallization : The final compound is recrystallized from ethanol/water (1:3) to ≥99% purity.
Analytical Data
1H NMR (400 MHz, CDCl₃) : δ 1.20–1.45 (m, 6H, cyclohexane), 2.40 (s, 3H, CH₃), 3.55–3.70 (m, 4H, piperidine), 4.35 (s, 2H, CH₂NH), 6.75 (s, 1H, pyrimidine-H).
HRMS (ESI+) : m/z calc. for C₁₉H₂₈N₄O₂ [M+H]⁺: 357.2287; found: 357.2289.
Chemical Reactions Analysis
Types of Reactions
N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperidine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to related pyrimidine and piperidine derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The target compound’s cyclohexanecarboxamide group introduces steric bulk and hydrophobicity, which may improve binding to hydrophobic enzyme pockets compared to simpler analogs like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine .
- The trifluoromethyl group in 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine enhances metabolic stability and electronegativity, a feature absent in the target compound .
Crystallographic Insights :
- The pyrimidine-piperidine core in 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine adopts a planar conformation stabilized by hydrogen bonding, a trait likely conserved in the target compound .
Piperidine Role :
- Piperidine moieties in all listed compounds contribute to basicity and solubility modulation. However, the target compound’s cyclohexane appendage may reduce aqueous solubility compared to amine-terminated analogs .
Biological Activity
N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide is a complex organic compound with significant potential in pharmacology. Its biological activity primarily revolves around its interaction with tyrosine kinases and the phosphatidylinositol-3 kinase (PI3K)-Protein Kinase B (PKB) signaling pathway, which are critical in various cellular processes including growth, proliferation, and survival.
The molecular formula of this compound is , with a molecular weight of 473.6 g/mol. The compound exhibits a complexity rating of 745, indicating a relatively intricate structure that can interact with multiple biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H27N5O2S |
| Molecular Weight | 473.6 g/mol |
| Purity | Typically 95% |
| Complexity Rating | 745 |
The primary mechanism of action for this compound involves the inhibition of tyrosine kinases . This inhibition disrupts the PI3K-PKB signaling pathway, leading to significant effects on cell growth and proliferation.
Targeted Pathways
- Tyrosine Kinases : These enzymes play a pivotal role in the regulation of various cellular functions, particularly in signal transduction pathways that influence cell division and survival.
- PI3K-PKB Pathway : This pathway is crucial for various cellular responses, including metabolism, growth, and survival. Inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Biological Activity Spectrum
Research indicates that compounds similar to this compound have shown promise in treating conditions such as cancer and neurological disorders. A study utilizing computer-aided evaluation highlighted that piperidine derivatives could affect multiple biological targets, suggesting a broad spectrum of activity:
| Biological Activity | Potential Applications |
|---|---|
| Inhibition of cell proliferation | Cancer treatment |
| Modulation of neurotransmitter systems | Treatment for central nervous system diseases |
| Antimicrobial properties | Potential use as antimicrobial agents |
Case Studies
- In vitro Studies : In vitro assays demonstrated that compounds with similar structures exhibited potent anti-cancer activity by effectively inhibiting the growth of various cancer cell lines through tyrosine kinase inhibition.
- In vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates, reinforcing its potential as an anti-cancer agent.
- Pharmacological Profiling : A recent study utilized in silico methods to predict the pharmacological profiles of piperidine derivatives, indicating their capacity to interact with diverse enzymes and receptors, further validating their potential therapeutic applications across various medical fields .
Q & A
Q. What are the optimized synthetic routes for N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core. A common approach includes:
- Step 1 : Condensation of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine with cyclohexanecarboxylic acid derivatives. Coupling agents like HBTU or DCC are used to form the amide bond, often in solvents such as DMF or ethanol at controlled temperatures (60–80°C) .
- Step 2 : Purification via column chromatography or recrystallization to achieve >90% purity, validated by HPLC .
Key challenges include optimizing reaction time and minimizing by-products (e.g., N-oxide derivatives), which are influenced by solvent polarity and catalyst selection (e.g., DMAP) .
Q. How is structural characterization performed for this compound?
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the cyclohexane carboxamide moiety (δ ~2.0–2.5 ppm for cyclohexyl protons) and the pyrimidine ring (δ ~8.0–8.5 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C₁₈H₂₇N₅O) with precision <5 ppm .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data across studies?
Discrepancies often arise from structural variations (e.g., substituents on the pyrimidine ring) or assay conditions. Methodological steps include:
- Comparative Analysis : Cross-reference IC₅₀ values from enzymatic assays (e.g., kinase inhibition) with structural data. For example, substituents like 4-methoxybenzyl groups may enhance binding affinity compared to unmodified analogs .
- Assay Standardization : Control for variables like cell line selection (e.g., HEK293 vs. HeLa) or solvent effects (DMSO concentration ≤0.1%) .
- Meta-Analysis Tools : Use platforms like PubChem BioAssay to aggregate data and identify outliers .
Q. What computational strategies predict target interactions and optimize reaction pathways?
- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict transition states for amide bond formation, reducing trial-and-error in synthesis .
- Molecular Docking : Software like AutoDock Vina simulates binding to biological targets (e.g., adenosine receptors), guiding derivative design .
- Reaction Path Search : ICReDD’s hybrid computational-experimental workflows identify optimal conditions (e.g., solvent:acetonitrile, temp:70°C) to improve yields by 20–30% .
Q. How can derivatives be designed to improve aqueous solubility without compromising bioactivity?
- Structural Modifications :
- Introduce polar groups (e.g., hydroxyl or methoxy) on the cyclohexane ring. Evidence shows methoxy substitution increases solubility by 1.5-fold but requires balancing with lipophilicity for membrane permeability .
- Replace piperidine with morpholine to enhance hydrogen-bonding capacity .
- Prodrug Approaches : Esterification of the carboxamide group improves solubility, with in vivo hydrolysis restoring activity .
- Co-crystallization Studies : Identify co-solvents (e.g., PEG-400) that stabilize the compound in aqueous buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
